molecular formula C11H17N B1293514 N,N-Diethyl-p-toluidine CAS No. 613-48-9

N,N-Diethyl-p-toluidine

Cat. No.: B1293514
CAS No.: 613-48-9
M. Wt: 163.26 g/mol
InChI Key: HKJNHYJTVPWVGV-UHFFFAOYSA-N
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Description

N,N-Diethyl-p-toluidine is an organic compound . It is used as a polymerization catalyst for polyesters, acrylate, and epoxy resins. It also serves as a hardener for dental cements and in adhesives .


Molecular Structure Analysis

The molecular formula of this compound is C11H17N . The exact molecular structure is not detailed in the available resources.


Chemical Reactions Analysis

This compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C with a density of 0.94 g/cm3 . It has a boiling point of 230°C and a flash point of 102°C . It is practically insoluble in water but soluble in ether and alcohol .

Scientific Research Applications

Synthesis and Antitumor Evaluation

N,N-Diethyl-p-toluidine derivatives have been explored in the synthesis of new compounds with potential antitumor properties. For instance, alpha-aminophosphonic acid diesters derived from this compound were synthesized and evaluated for their antiproliferative effects against various human leukemic cell lines. These compounds exhibited concentration-dependent cytotoxic effects, and one representative compound induced oligonucleosomal DNA fragmentation, suggesting apoptosis as a mode of action (Kraicheva et al., 2009).

Organic Semiconductor Applications

This compound-based compounds have been utilized in the development of organic semiconductor materials. For example, p-Toluidine, a related compound, was used to synthesize a new organic compound for fabricating nano-size crystalline thin films. These films have potential applications in optoelectronics due to their semi-crystalline nature and specific optical properties (Al‐Hossainy & Zoromba, 2018).

Electropolymerization Studies

The electrochemical behavior of this compound has been studied, particularly focusing on its anodic oxidation. This research is significant for understanding the σ-dimerization process during electropolymerization and the charging of conducting polymers, which is relevant for the development of advanced materials (Rasche & Heinze, 2008).

Applications in Coordination Chemistry

In coordination chemistry, this compound derivatives have been explored for their potential use in forming complexes with various metals. These complexes exhibit promising antibacterial activity and could serve as antimicrobial agents in various applications (Al-Masri, 2020).

Photochemistry and Molecular Studies

The photochemistry of p-toluidine, closely related to this compound, has been investigated, revealing insights into its intermediate compounds and photoproducts. Such studies are crucial for understanding the photoreactivity of similar compounds and their potential applications in photochemistry (Akai et al., 2005).

Safety and Hazards

N,N-Diethyl-p-toluidine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may release toxic gases when burned .

Mechanism of Action

Target of Action

N,N-Diethyl-p-toluidine primarily targets benzophenones . Benzophenones are an important class of compounds that include derivatives of benzophenone radicals contained in biologically active compounds such as vitamins, steroids, hormones, antibiotics, and plastoquinones .

Mode of Action

This compound interacts with its targets through a process known as photoreduction . This process involves the transfer of an electron and then a proton, or the transfer of a hydrogen atom in one stage . The interaction between this compound and benzophenones is identified from the effects of induced dynamic nuclear polarization (CIDNP) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photoreduction of benzophenones . This process plays a key role in various chemical and biological processes, including photosynthesis, various enzymatic reactions, and energy devices such as solar cells .

Pharmacokinetics

It is known that the compound has a boiling point of 103 °c (10 mmhg), a density of 092 g/cm³, and is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the photoreduction of benzophenones . This process can lead to the formation of benzophenone radicals, which are found in various biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated place, away from heat sources and oxidizing agents . Additionally, it is a flammable substance and should be kept away from open flames and hot surfaces . The compound can cause irritation to the eyes and skin, and it has a certain level of toxicity, so appropriate ventilation and personal protective measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-p-toluidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biochemical activity and toxicity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it has been observed to affect cellular metabolism by interfering with mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to the accumulation of substrates and the formation of reactive metabolites, which can have downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic and adverse effects, including oxidative stress, tissue damage, and alterations in metabolic pathways . Studies in rodent models have shown that high doses of this compound can lead to hematologic toxicity, liver damage, and carcinogenic responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive intermediates, which can further undergo conjugation reactions to form more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its overall toxicity and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The distribution of this compound within the body can influence its overall toxicity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in cellular metabolism and stress response . The targeting of this compound to these compartments can influence its overall biochemical activity and toxicity .

Properties

IUPAC Name

N,N-diethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNHYJTVPWVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060622
Record name Benzenamine, N,N-diethyl-4-methyl-
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Molecular Weight

163.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-Diethyl-p-toluidine
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CAS No.

613-48-9
Record name N,N-Diethyl-p-toluidine
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Record name N,N-Diethyl-p-toluidine
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Record name N,N-Diethyl-p-toluidine
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Record name Benzenamine, N,N-diethyl-4-methyl-
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Record name N,N-diethyl-p-toluidine
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Synthesis routes and methods I

Procedure details

20 mmol of p-chlorotoluene (2.53 g), 24 mmol of diethylamine (1.75 g), 28 mmol of KOtBu (3.13 g), 4 mmol of lithium bromide (0.35 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II) (0.3 mol %) are suspended in 50 ml of toluene and refluxed for 24 hours. After cooling to room temperature, the salts are filtered off and washed with petroleum ether. The solvents are removed from the filtrate on a rotary evaporator. Distillation via a bulb tube (100° C./12 torr) gives 4-(N,N-diethylamino)toluene as a colorless liquid in a yield of 91%.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3.13 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

20 mmol of p-chlorotoluene (2.53 g), 24 mmol of diethylamine (1.75 g), 28 mmol of KOtBu (3.13 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)-phosphino]-2-methylpropyl-C,P]dipalladium(II) (0.3 mol %) are suspended in 50 ml of toluene and refluxed for 24 hours. After cooling to room temperature, the salts are filtered off and washed with petroleum ether. The solvents are removed from the filtrate on a rotary evaporator. Distillation via a bulb tube (100° C./12 torr) gives 4-(N,N-diethylamino)toluene as a colorless liquid in a yield of 87%.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
3.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)-phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Diethyl-p-toluidine in photochemical reactions with benzophenone?

A1: this compound acts as an electron donor in photoreduction reactions with benzophenone. Upon excitation of benzophenone with UV light, an electron transfer occurs from this compound to the excited benzophenone molecule, forming a geminate ion pair. This ion pair then undergoes intra-pair proton transfer, ultimately yielding the benzophenone ketyl radical. Studies have shown that the rate of proton transfer within this ion pair is influenced by the oxidation potential of the tertiary aromatic amine involved, with lower oxidation potentials leading to slower proton transfer rates [].

Q2: Can this compound be detected in trace amounts, and what applications does this have?

A2: Yes, this compound can be detected at very low concentrations using Ion Mobility Spectrometry (IMS). [] demonstrated a detection limit of 0.05 ppb for this compound. This high sensitivity makes IMS with this compound as a reference useful for field testing, such as monitoring air quality in chemical plants.

Q3: How does this compound interact with transition metals in complex formation?

A3: this compound can act as a ligand in the formation of mixed-ligand complexes with transition metals. Research has shown its coordination to Chromium(I) in the presence of potassium pentacyanonitrosylchromate(I) monohydrate. [] This results in the formation of a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents this compound. The complex adopts an octahedral structure, with this compound ligands occupying trans positions in the equatorial plane.

Q4: Are there any applications of this compound in materials science?

A4: Yes, this compound has been utilized as an accelerant in the development of high-temperature resistant anaerobic adhesives. [] The specific role of this compound in this context is as a primary accelerant, contributing to the curing process of the adhesive.

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